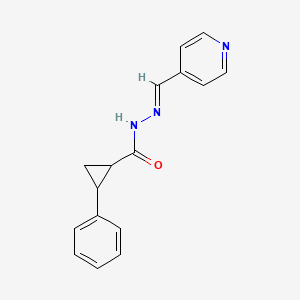
3-nitrobenzyl (2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzyl (2-methylphenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in various fields, including pharmaceuticals, agriculture, and material sciences.
Wirkmechanismus
The mechanism of action of 3-nitrobenzyl (2-methylphenoxy)acetate is not fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes in cancer cells, leading to cell death. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been found to have antioxidant properties, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-nitrobenzyl (2-methylphenoxy)acetate in lab experiments is its unique chemical properties. This compound can be easily modified to create new derivatives, which can be used in a variety of applications. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 3-nitrobenzyl (2-methylphenoxy)acetate. One area of focus is the development of new derivatives of this compound with enhanced anti-cancer properties. Additionally, researchers are exploring the use of this compound in the development of new materials, such as polymers, with unique properties. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to new insights into its potential applications.
In conclusion, this compound is a compound with unique properties that has gained significant attention in the field of scientific research. Its applications in the development of new drugs and materials make it a valuable tool for researchers. Ongoing research into the mechanism of action and potential applications of this compound will undoubtedly lead to new insights and discoveries in the future.
Synthesemethoden
The synthesis of 3-nitrobenzyl (2-methylphenoxy)acetate can be achieved by the reaction of 3-nitrobenzyl alcohol with 2-methylphenol and acetic anhydride. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid, and the product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-nitrobenzyl (2-methylphenoxy)acetate has a wide range of applications in scientific research. It is commonly used in the development of new drugs, particularly in the field of cancer research. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it is used in the development of new materials, such as polymers, due to its unique chemical properties.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-12-5-2-3-8-15(12)21-11-16(18)22-10-13-6-4-7-14(9-13)17(19)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVXJGLSFGJIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)



![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)
![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)

![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)
